2-Chloro-3-(phenylsulfanyl)pyrazine
Description
Properties
CAS No. |
54127-76-3 |
|---|---|
Molecular Formula |
C10H7ClN2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
2-chloro-3-phenylsulfanylpyrazine |
InChI |
InChI=1S/C10H7ClN2S/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H |
InChI Key |
RYUWXGWHTRPERF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Phenylsulfanyl Pyrazine and Analogous Pyrazine Derivatives
Direct Synthetic Routes to 2-Chloro-3-(phenylsulfanyl)pyrazine
The most direct approaches to this compound hinge on the introduction of the phenylsulfanyl group onto a pre-existing chlorinated pyrazine (B50134) core. This is typically achieved through nucleophilic aromatic substitution, a cornerstone reaction in heteroaromatic chemistry.
Strategies Involving Halogenated Pyrazine Precursors
The primary strategy for the synthesis of this compound involves the use of a dihalogenated pyrazine, most notably 2,3-dichloropyrazine, as the starting material. The differential reactivity of the two chlorine atoms on the pyrazine ring allows for a selective substitution. The pyrazine ring, being an electron-deficient system, is inherently activated towards nucleophilic attack.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, a nucleophile, in this case, the thiophenoxide ion, attacks one of the chlorinated carbon atoms of the pyrazine ring. This attack leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent elimination of a chloride ion restores the aromaticity of the pyrazine ring, yielding the desired this compound. The general reaction is depicted below:

Figure 1: General scheme for the nucleophilic aromatic substitution of 2,3-dichloropyrazine with a thiol.
Introduction of the Phenylsulfanyl Moiety via Thiolation Reactions
The introduction of the phenylsulfanyl group is accomplished through a thiolation reaction, typically employing thiophenol in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the thiophenol to generate the more nucleophilic thiophenoxide anion. This anion then readily attacks the electron-deficient pyrazine ring.
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the base and facilitate the nucleophilic attack. The reaction temperature can be varied, but often, heating is required to drive the reaction to completion. The regioselectivity of the substitution, favoring the formation of the 3-substituted product, is influenced by the electronic properties of the pyrazine ring and any existing substituents.
| Starting Material | Reagent | Base | Solvent | Product |
| 2,3-Dichloropyrazine | Thiophenol | K₂CO₃ | DMAc | This compound |
Preparation of Key Halogenated Pyrazine Intermediates
The availability of appropriately halogenated pyrazine precursors is crucial for the synthesis of this compound and its analogs. Several methods have been developed for the synthesis of these key intermediates.
Synthesis of Chloropyrazines from Acyclic Building Blocks
The construction of the pyrazine ring from acyclic precursors offers a versatile approach to substituted pyrazines. A common method involves the condensation of α-amino ketones or α-amino aldehydes with α-dicarbonyl compounds. For the synthesis of chloropyrazines, halogenated building blocks can be utilized.
For instance, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, such as glyoxal, can lead to the formation of a hydroxypyrazine. This hydroxypyrazine can then be converted to the corresponding chloropyrazine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
| Acyclic Precursors | Product |
| Glyoxal and Glycine amide | 2-Hydroxypyrazine |
| 2-Hydroxypyrazine and POCl₃ | 2-Chloropyrazine |
Routes Involving Diketopiperazines
Diketopiperazines, also known as 2,5-piperazinediones, which are cyclic dipeptides, serve as valuable precursors for the synthesis of dihalopyrazines. These can be readily prepared from the corresponding amino acids. Treatment of a diketopiperazine with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), can lead to the formation of a dichloropyrazine. For example, the treatment of a diketopiperazine with phosphorus oxychloride can yield a mixture of mono- and dichlorinated pyrazines.
| Diketopiperazine Precursor | Chlorinating Agent | Product |
| Cyclo(Gly-Gly) | POCl₃ | 2,5-Dichloropyrazine |
| Substituted Diketopiperazine | POCl₃ | Substituted Dichloropyrazine |
This method is particularly useful for accessing symmetrically substituted dichloropyrazines.
Derivatization of Pyrazine-2-Carboxamide and Related Nitriles
Pyrazine-2-carboxamides and their corresponding nitriles are versatile intermediates that can be converted into halogenated pyrazines. For example, 3-chloropyrazine-2-carboxamide can be synthesized from 3-chloropyrazine-2-carbonitrile through a controlled partial hydrolysis of the nitrile group.
Furthermore, a pyrazine N-oxide can be a useful precursor. The N-oxide functionality can activate the pyrazine ring for certain transformations and can be subsequently removed or transformed. For instance, treatment of a pyrazine N-oxide with phosphorus oxychloride can lead to the formation of a chloropyrazine. This approach allows for regioselective chlorination based on the position of the N-oxide.
| Starting Material | Reagent(s) | Product |
| Pyrazine-2-carbonitrile | Sulfuryl chloride, DMF, Toluene | 3-Chloropyrazine-2-carbonitrile |
| 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH | 3-Chloropyrazine-2-carboxamide |
| 2-Aminopyrazine (B29847) | N-Chlorosuccinimide (NCS) | 2-Amino-5-chloropyrazine |
| 5-Chloropyrazin-2-amine | NaNO₂, HCl | 2,5-Dichloropyrazine |
These derivatization strategies provide access to a range of chloropyrazine isomers that can be further functionalized to produce a variety of pyrazine-based compounds.
Advanced Synthetic Strategies for Pyrazine Architectures
The synthesis of specifically substituted pyrazine derivatives, such as this compound, necessitates advanced methodologies that offer enhanced efficiency, control, and versatility. Modern synthetic chemistry has increasingly focused on techniques that can accelerate reaction times and provide precise control over the placement of functional groups on the pyrazine core. These strategies are crucial for accessing complex molecules with desired physicochemical and biological properties. Among these, microwave-assisted synthesis and regioselective functionalization represent powerful tools for chemists.
Microwave-Assisted Synthetic Transformations
Microwave-assisted organic synthesis has emerged as a significant advancement over conventional heating methods. eurekaselect.com By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. eurekaselect.commdpi.com This technology is particularly valuable for the synthesis of heterocyclic compounds like pyrazine derivatives, where traditional methods may require prolonged heating and result in side product formation. eurekaselect.com
The application of microwave energy is especially effective in nucleophilic aromatic substitution (SNAr) reactions, a common method for functionalizing halopyrazines. For instance, the amination of chloropurine derivatives, which are structurally related to chloropyrazines, demonstrates the efficiency of this technique. A comparative study on the synthesis of acyclic nucleoside analogues via amination of a 6-chloropurine derivative highlighted the superiority of microwave irradiation over conventional heating. mdpi.com While conventional methods required 16 hours at 75°C, the microwave-assisted protocol achieved the desired transformation at 120°C in significantly shorter timeframes, often in a matter of minutes. mdpi.com
This acceleration is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to efficient and rapid heating that bypasses the slower process of thermal conduction associated with conventional oil baths. mdpi.com A new approach for the aminodehalogenation reaction between 3-chloropyrazine-2-carboxamide and various ring-substituted anilines has also been described using microwave assistance, further showcasing the utility of this method for modifying chloropyrazine scaffolds. researchgate.net
The table below illustrates a comparison between microwave-assisted synthesis and conventional heating for a representative SNAr reaction on a related chloro-heterocycle, demonstrating the typical advantages of the microwave-assisted approach.
| Reactant | Method | Temperature | Time | Yield |
|---|---|---|---|---|
| 6-Chloropurine derivative + Amine | Microwave (MW) | 120 °C | 10-30 min | Good to Excellent |
| Conventional Heating (Oil Bath) | 75 °C | 16 h | Variable |
Data derived from studies on analogous chloro-heterocycles. mdpi.com
Regioselective Synthesis of Pyrazine Derivatives
Directed ortho metalation (DoM) and related strategies using hindered amide bases are powerful techniques for the regioselective functionalization of pyrazines. thieme-connect.comrsc.org These methods involve the deprotonation of a specific C-H bond, guided by a directing group or the inherent electronic properties of the ring, to form an organometallic intermediate. This intermediate can then be trapped with an electrophile to install a new functional group at a precise location.
For example, the functionalization of 2-substituted pyrazines has been shown to proceed with a predictable order of reactivity (C-5 > C-6 > C-3) using TMP (2,2,6,6-tetramethylpiperidyl) magnesium bases. thieme-connect.com This selectivity allows for the controlled introduction of substituents at the C-5 position. Furthermore, recent studies on the related 6-chloroimidazo[1,2-a]pyrazine scaffold have demonstrated a regioselectivity switch based on the metalating agent. Using TMPMgCl·LiCl resulted in metalation at the C-3 position, while using TMP₂Zn·2MgCl₂·2LiCl led to selective metalation at the C-5 position. rsc.org This highlights the sophisticated level of control that can be achieved by carefully choosing the reaction conditions.
The key steps in such a regioselective functionalization are:
Directed Deprotonation: A strong, hindered base (e.g., a TMP-metal complex) removes a proton from the most acidic or sterically accessible position on the pyrazine ring, forming a metalated intermediate.
Electrophilic Quench: The organometallic intermediate reacts with an electrophile (e.g., iodine, aldehydes, acyl chlorides) to form a new carbon-carbon or carbon-heteroatom bond at the targeted position. rsc.org
This strategy was successfully employed in the synthesis of polyfunctionalized imidazopyrazines, where quenching the zincated intermediate with electrophiles like iodine, allyl bromide, or benzoyl chloride afforded the desired 5,6-disubstituted products in good yields. rsc.org Analogous strategies could be envisioned for the regioselective synthesis of precursors to this compound, by first installing one substituent to direct the selective introduction of the second. For instance, a regioselective chlorination was a key step in a recently reported total synthesis of the antiviral drug Favipiravir, which features a pyrazine core. mdpi.com
The table below summarizes the regioselective outcomes observed in the metalation of a substituted pyrazine system.
| Substrate | Reagent | Site of Functionalization | Product Type |
|---|---|---|---|
| 6-chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | C-3 | 3,6-disubstituted |
| 6-chloroimidazo[1,2-a]pyrazine | TMP₂Zn·2MgCl₂·2LiCl | C-5 | 5,6-disubstituted |
Data derived from studies on the functionalization of the imidazo[1,2-a]pyrazine scaffold. rsc.org
Reactivity Profiles and Mechanistic Investigations of 2 Chloro 3 Phenylsulfanyl Pyrazine
Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comyoutube.com This reactivity is further enhanced by the presence of the electron-withdrawing chloro substituent. nih.govresearchgate.net
Displacement of the Chloro Substituent by Various Nucleophiles (e.g., Amines, Alkoxides, Thiolates)
The chlorine atom at the 2-position of the pyrazine ring serves as a good leaving group and can be readily displaced by a variety of nucleophiles. This process follows the general mechanism of nucleophilic aromatic substitution, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product.
The reaction of 2-chloropyrazines with amines is a well-established method for the synthesis of aminopyrazine derivatives. For instance, the reaction with morpholine (B109124) can proceed in various solvents and in the presence of a base. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for the reaction of 2-chloropyrimidines with aniline (B41778) derivatives, suggesting its potential applicability to 2-chloro-3-(phenylsulfanyl)pyrazine. researchgate.net The efficiency of these reactions can be influenced by the nature of the amine and the reaction conditions, with sterically hindered amines sometimes requiring more forcing conditions. researchgate.net
Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can also displace the chloro group to form the corresponding alkoxy-substituted pyrazines. Similarly, thiolates can react to yield thioether derivatives. The reactivity of these nucleophiles is influenced by their nucleophilicity and the solvent system employed.
| Nucleophile | Product Type | Reaction Conditions |
| Amines (e.g., morpholine, anilines) | Aminopyrazines | Varies (e.g., presence of base, microwave irradiation) researchgate.netresearchgate.net |
| Alkoxides (e.g., methoxide, ethoxide) | Alkoxypyrazines | Typically requires a base and an alcohol solvent |
| Thiolates | Thioether derivatives | Basic conditions |
Reactivity and Transformations of the Phenylsulfanyl Group
The phenylsulfanyl group offers additional sites for chemical modification, further expanding the synthetic utility of this compound.
While specific studies on the hydrolysis of the thioether bond in this compound are not extensively detailed in the provided context, the general principles of thioether chemistry suggest that this bond can be cleaved under certain conditions. This would likely require harsh reaction conditions, such as strong acids or bases at elevated temperatures, and may compete with reactions at the chloro position.
The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. researchgate.net The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis. nih.gov Reagents such as hydrogen peroxide, often in the presence of a catalyst, can be employed for this purpose. nih.govmdpi.com Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone. researchgate.netacsgcipr.org
The oxidation of sulfides to sulfones typically requires stronger oxidizing conditions or longer reaction times compared to sulfoxide formation. organic-chemistry.org A variety of oxidizing agents, including hydrogen peroxide with specific catalysts, can achieve this transformation. mdpi.comorganic-chemistry.org The resulting sulfones are valuable synthetic intermediates due to the electron-withdrawing nature of the sulfonyl group.
| Transformation | Reagent(s) | Product |
| Oxidation to Sulfoxide | Hydrogen Peroxide | 2-Chloro-3-(phenylsulfinyl)pyrazine |
| Oxidation to Sulfone | Stronger Oxidizing Agents (e.g., excess H₂O₂) | 2-Chloro-3-(phenylsulfonyl)pyrazine |
Functional Group Interconversions and Derivatization at Peripheral Positions
Beyond the core pyrazine ring, the peripheral phenyl substituent of the phenylsulfanyl group can also be modified, although this is a less commonly explored aspect of the reactivity of this compound.
Modifications of the Phenyl Substituent
Electrophilic aromatic substitution reactions on the phenyl ring, such as nitration or halogenation, could potentially be carried out. However, the reaction conditions would need to be carefully chosen to avoid undesired reactions at the pyrazine ring or the thioether linkage. The directing effects of the sulfur atom would favor substitution at the ortho and para positions of the phenyl ring.
Scientific Literature Lacks Specific Data on this compound Reactivity
A comprehensive review of available scientific literature reveals a significant gap in the specific experimental data required to construct a detailed article on the reactivity and mechanistic profile of the chemical compound This compound . While general principles of pyrazine chemistry provide a predictive framework for its behavior, dedicated research on this particular molecule, as outlined in the requested sections, is not present in published studies.
General Reactivity of the Pyrazine Nucleus
The reactivity of the pyrazine ring is well-documented. The two nitrogen atoms in the ring are weakly basic and can undergo electrophilic attack, such as N-oxidation or N-alkylation. The carbon atoms of the pyrazine ring are electron-deficient and are susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like a halogen.
Expected Reactivity of this compound
Based on established principles of pyrazine chemistry, the following reactivity patterns for This compound can be anticipated:
Reactions Involving the Pyrazine Ring Nitrogen Atoms: The nitrogen atoms at positions 1 and 4 would be expected to exhibit weak basicity. Reactions with strong acids could lead to the formation of pyrazinium salts. Alkylation or oxidation at these nitrogen centers would likely require reactive electrophiles.
Reactions at the Substituted Pyrazine Ring: The chlorine atom at the 2-position makes this site susceptible to nucleophilic aromatic substitution. The phenylsulfanyl group at the 3-position is generally considered to be electron-donating, which would influence the regioselectivity of such reactions. Studies on related 2-substituted 3,5-dichloropyrazines have shown that electron-donating groups at the 2-position tend to direct nucleophilic attack to the 3-position, while electron-withdrawing groups direct it to the 5-position. nih.govresearchgate.net Therefore, in a hypothetical reaction with a nucleophile, substitution could potentially occur at the 2-position, displacing the chlorine, or at other positions on the ring depending on the reaction conditions and the nature of the nucleophile.
Multi-Component Reactions and Mechanistic Studies
There is no specific information available in the scientific literature regarding the incorporation of This compound into multi-component reactions (MCRs). While MCRs are a powerful tool for the synthesis of complex molecules, and various pyrazole (B372694) and pyranopyrazole derivatives have been synthesized using this approach, there are no documented examples that utilize the target compound as a building block. nih.govnih.govresearchgate.net
Similarly, specific mechanistic studies detailing the pathways of functionalization for This compound are absent from the literature. General mechanistic principles of SNAr reactions on halo-heteroaromatic compounds suggest that the reaction could proceed through either a two-step addition-elimination mechanism involving a Meisenheimer intermediate or a concerted SNAr pathway. nih.gov Computational models have been developed to predict the rates and regioselectivity of SNAr reactions on various electrophiles, which could theoretically be applied to this compound. chemrxiv.org However, without experimental validation, any mechanistic discussion remains speculative.
Spectroscopic Characterization Methodologies for 2 Chloro 3 Phenylsulfanyl Pyrazine and Its Derivatives
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis
The pyrazine (B50134) ring vibrations include C-H stretching modes, typically observed in the 3100-3000 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the heterocyclic ring are expected to appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations provide further structural confirmation and are found at lower wavenumbers.
The phenylsulfanyl moiety would contribute its own set of characteristic vibrations. These include the aromatic C-H stretching of the phenyl group (around 3060 cm⁻¹) and its C=C stretching vibrations (typically two to three bands in the 1600-1450 cm⁻¹ region). The C-S (carbon-sulfur) stretching vibration is a key indicator and is expected in the 710-570 cm⁻¹ range, though it can sometimes be weak in the IR spectrum.
The C-Cl stretching vibration is another important diagnostic peak. For chloro-aromatic compounds, this band is typically strong and found in the 850-550 cm⁻¹ region. nist.gov The precise position depends on the substitution pattern and electronic environment of the ring.
Table 1: Predicted Vibrational Frequencies for 2-Chloro-3-(phenylsulfanyl)pyrazine
| Predicted Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3080-3050 | Aromatic C-H Stretch | Pyrazine & Phenyl Rings |
| ~1580-1550 | C=C / C=N Stretch | Pyrazine Ring |
| ~1500-1400 | C=C Stretch | Phenyl Ring |
| ~1200-1000 | In-plane C-H Bending | Pyrazine & Phenyl Rings |
| ~850-750 | Out-of-plane C-H Bending | Pyrazine & Phenyl Rings |
| ~800-600 | C-Cl Stretch | Chloro Group |
Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the pyrazine ring and the phenylsulfanyl group. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as doublets in the downfield region (likely δ 8.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The protons of the phenyl ring attached to the sulfur atom would typically appear as a multiplet in the δ 7.2-7.6 ppm range.
¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The pyrazine ring carbons are expected to resonate at low field (δ 140-160 ppm). The carbon atom bonded to chlorine (C-Cl) would be significantly deshielded. The carbons of the phenylsulfanyl group would appear in the typical aromatic region (δ 125-140 ppm), with the carbon directly attached to the sulfur atom (C-S) showing a distinct chemical shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (for ¹H) | Assignment |
|---|---|---|---|
| ¹H | ~8.2-8.5 | d | Pyrazine-H |
| ¹H | ~8.0-8.3 | d | Pyrazine-H |
| ¹H | ~7.2-7.6 | m | Phenyl-H |
| ¹³C | ~155-160 | - | Pyrazine C-Cl |
| ¹³C | ~150-155 | - | Pyrazine C-S |
| ¹³C | ~140-145 | - | Pyrazine C-H |
| ¹³C | ~135-140 | - | Phenyl C-S (ipso) |
Note: Predicted values relative to TMS. Coupling constants (J) would provide further structural information.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule. For this compound (C₁₀H₇ClN₂S), the molecular weight is approximately 222.70 g/mol .
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 222. A characteristic isotopic pattern for the molecular ion would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.
Key fragmentation pathways would likely include:
Loss of a chlorine atom: [M-Cl]⁺ at m/z 187.
Loss of the phenylsulfanyl radical: [M-SPh]⁺ at m/z 113.
Cleavage to form the phenyl cation: [C₆H₅]⁺ at m/z 77.
Fragmentation of the pyrazine ring: Leading to smaller charged fragments.
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment | Notes |
|---|---|---|
| 222/224 | [C₁₀H₇ClN₂S]⁺ | Molecular ion (M⁺), showing 3:1 isotope pattern |
| 187 | [C₁₀H₇N₂S]⁺ | Loss of Cl radical |
| 113 | [C₄H₂ClN₂]⁺ | Loss of phenylsulfanyl radical |
| 109 | [C₆H₅S]⁺ | Phenylsulfanyl cation |
X-ray Crystallography for Solid-State Structural Elucidation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would unambiguously confirm the molecular connectivity and offer precise measurements of bond lengths, bond angles, and torsional angles.
Key structural parameters that would be determined include:
The C-Cl bond length (typically ~1.74 Å for chloro-aromatic compounds). scispace.com
The C-S bond lengths (typically ~1.77 Å for aryl sulfides).
The planarity of the pyrazine and phenyl rings.
Intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···N hydrogen bonds, which govern the crystal packing. An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram would provide a visual representation of the molecular structure with thermal ellipsoids.
Applications As Advanced Synthetic Intermediates and Chemical Scaffolds
Role in the Construction of Complex Fused Heterocyclic Systems
The utility of 2-Chloro-3-(phenylsulfanyl)pyrazine in constructing the specific fused heterocyclic systems outlined below is not well-established in the searched literature.
Preparation of Pyrazine-(2,3)-diones
No direct synthesis of pyrazine-(2,3)-diones starting from this compound was found. However, a related synthesis has been reported involving a structural isomer. Researchers have described the synthesis of 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones from 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-one through a microwave-assisted cascade reaction. researchgate.net This suggests that chloro-phenylsulfanyl-pyrazine scaffolds can be precursors to dione (B5365651) systems, though the specific pathway from this compound is not documented.
Synthesis of Imidazo[1,2-a]pyrazines and Pyrrolo[2,3-b]pyrazines
The synthesis of imidazo[1,2-a]pyrazines is a well-documented process, but it typically proceeds from the reaction of 2-aminopyrazine (B29847) or its derivatives with α-halocarbonyl compounds. nih.govresearchgate.netnih.gov For instance, a common method involves the condensation of 2-amino-3-chloropyrazine (B41553) with an appropriate ketone to form the imidazopyrazine core. nih.gov No literature found through the search describes a synthetic route to imidazo[1,2-a]pyrazines that utilizes this compound as the starting material. Similarly, no information was found regarding the synthesis of pyrrolo[2,3-b]pyrazines from this specific precursor.
Formation of Pyrido[3,4-b]pyrazines and Related Annulated Systems
The formation of pyrido[3,4-b]pyrazines is described in the literature, but the documented syntheses start from precursors other than this compound. A notable method involves the condensation of 2-chloro-3,4-diaminopyridine with 1,2-dicarbonyl compounds to yield 5-chloropyrido[3,4-b]pyrazines. researchgate.netclockss.org These intermediates can then undergo further functionalization. clockss.org The search did not yield any methods for preparing these annulated systems from this compound.
Precursor for Diverse Pyrazine (B50134) Derivatives with Tunable Properties
The general class of pyrazines serves as a platform for creating diverse derivatives with a wide range of applications, from flavors and fragrances to pharmaceuticals. researchgate.netnih.gov However, the specific role of this compound as a tunable precursor is not detailed in the available literature. Its commercial availability from chemical suppliers implies its use as a building block in synthesis, but the specific derivatives and the tunability of their properties based on this precursor are not explicitly described. biosynth.combldpharm.com
Development of Novel Reagents and Methodologies in Organic Synthesis
There is no information in the searched literature to suggest that this compound has been used in the development of novel reagents or as a key component in new synthetic methodologies.
Q & A
Basic: What are the common synthetic routes for 2-Chloro-3-(phenylsulfanyl)pyrazine?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, in a patent application (), 3-chloropyrazine-2-carboxamide undergoes condensation with DMF-dimethyl acetal, followed by cyclization with hydrazine derivatives to form triazole-substituted pyrazines. Another route ( ) involves click chemistry: 2-chloro-3-ethynylpyrazine reacts with azides (e.g., 1-(azidomethyl)-3,5-dimethoxybenzene) via copper-catalyzed azide-alkyne cycloaddition, yielding substituted pyrazines in ~69% yield. Key considerations include solvent choice (e.g., 1,4-dioxane), temperature control (50–80°C), and real-time monitoring via LCMS to track reaction completion .
Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
Structural elucidation relies on:
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with parameters such as a = 10.9848 Å, β = 97.264° ().
- NMR spectroscopy : NMR (400 MHz, CDCl) identifies substituent environments (e.g., δ 7.2–8.5 ppm for aromatic protons) ( ).
- Mass spectrometry (LCMS) : Used to confirm molecular ion peaks (e.g., m/z 290.34 for derivatives) and intermediate tracking ().
Data refinement employs software like SHELXL for crystallographic analysis, achieving R-factors <0.05 ( ).
Advanced: How do electronic effects of substituents influence the electrochemical properties of pyrazine derivatives in catalysis?
Methodological Answer:
Substituents modulate the electrophilicity of pyrazine rings, impacting catalytic activity. For graphite-conjugated pyrazines (GCPs), electron-withdrawing groups (EWGs) enhance oxygen reduction reaction (ORR) rates by 70-fold in alkaline media ( ). Methods include cyclic voltammetry (CV) to measure redox potentials and DFT calculations to correlate substituent Hammett parameters (σ) with catalytic turnover. For example, phenylsulfanyl groups increase π-backbonding, stabilizing intermediates in ORR pathways .
Advanced: What computational approaches model the excited-state dynamics of pyrazine derivatives?
Methodological Answer:
Multiconfiguration time-dependent Hartree (MCTDH) simulations are used to study S/S electronic state transitions in pyrazine ( ). A 24-mode Hamiltonian incorporates vibrational couplings, enabling accurate reproduction of UV-Vis absorption spectra. Key steps include:
Constructing potential energy surfaces (PES) for S and S.
Propagating wave packets to simulate non-adiabatic transitions.
Validating results against experimental spectra (e.g., peak broadening due to vibronic coupling). This approach resolves symmetries and mode-specific contributions often missed in reduced-dimensionality models .
Advanced: How does this compound enable magnetic coupling in coordination polymers?
Methodological Answer:
In CrCl(pyrazine), pyrazine bridges Cr(III) centers, facilitating superexchange interactions. Magnetic susceptibility measurements reveal ferrimagnetic ordering below 55 K ( ). Methods include:
- SQUID magnetometry to determine coupling constants (J).
- XAS/XANES to confirm metal-ligand charge transfer (Cr(II) → pyrazine).
- DFT calculations to model electron delocalization over ligands. The phenylsulfanyl group in derivatives may sterically tune ligand geometry, altering magnetic anisotropy .
Basic: What are the key considerations for optimizing reaction yields during synthesis?
Methodological Answer:
Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DCM, 1,4-dioxane) enhance nucleophilicity ().
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (50→80°C) to avoid side reactions ( ).
- Catalyst loading : Cu(I) catalysts (0.1–1 mol%) optimize click chemistry efficiency ( ).
- Workup strategies : Direct crystallization from crude mixtures (e.g., using EtOAc/hexane) improves purity without chromatography .
Advanced: How can structure-activity relationships (SAR) guide the design of pyrazine-based telomerase inhibitors?
Methodological Answer:
SAR studies on imidazo[1,2-a]pyrazine derivatives ( ) reveal that:
- Chlorine at C2 enhances telomerase inhibition by increasing hydrophobic interactions.
- Phenylsulfanyl groups at C3 improve membrane permeability (logP >2.5).
Methods include: - Enzyme assays (TRAP-PCR) to measure IC.
- Molecular docking to map substituent interactions with telomerase’s active site (e.g., binding to hTERT).
Contradictions in activity data (e.g., varying IC across analogs) may arise from crystallographic disorder or protonation state variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
